(3E)-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione
CAS No.: 893313-04-7
Cat. No.: VC4559704
Molecular Formula: C27H28N2O5S
Molecular Weight: 492.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893313-04-7 |
|---|---|
| Molecular Formula | C27H28N2O5S |
| Molecular Weight | 492.59 |
| IUPAC Name | (3E)-3-[[2-(3,4-dimethoxyphenyl)ethylamino]methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
| Standard InChI | InChI=1S/C27H28N2O5S/c1-19-8-10-21(11-9-19)18-29-23-7-5-4-6-22(23)27(30)26(35(29,31)32)17-28-15-14-20-12-13-24(33-2)25(16-20)34-3/h4-13,16-17,28H,14-15,18H2,1-3H3/b26-17+ |
| Standard InChI Key | NKSDINKBAYEOOR-YZSQISJMSA-N |
| SMILES | CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNCCC4=CC(=C(C=C4)OC)OC)S2(=O)=O |
Introduction
Structural Overview
The compound belongs to the benzothiazine family, a class of heterocyclic compounds characterized by a benzene ring fused with a thiazine ring. The specific structure of this compound includes:
-
A benzothiazine core functionalized with:
-
A dimethoxyphenylethyl group attached via an amino linkage.
-
A methylidene group at position 3.
-
A methylphenylmethyl substituent at position 1.
-
A 2,2,4-trione functional group, which contributes to its chemical reactivity.
-
This intricate arrangement suggests potential for biological activity due to the presence of pharmacophoric groups such as the dimethoxyphenyl and trione moieties.
General Synthesis of Benzothiazines
Benzothiazines are typically synthesized through cyclization reactions involving sulfur-containing precursors and aromatic amines. For this specific compound:
-
Key Reagents: The synthesis likely involves derivatives of benzothiazine (e.g., 2H or 4H isomers), dimethoxyphenylethylamine, and aldehydes or ketones for the methylidene group.
-
Reaction Conditions: Cyclization reactions for benzothiazines often require acidic or basic catalysts and moderate temperatures to ensure regioselectivity and yield optimization.
Challenges in Synthesis
-
The introduction of the dimethoxyphenylethyl group may require careful control of reaction conditions to prevent side reactions.
-
The methylidene group at position 3 must be introduced selectively without disrupting the benzothiazine core.
Biological Activity
Benzothiazine derivatives have been extensively studied for their pharmacological properties:
-
Anti-inflammatory Activity:
-
Antimicrobial Properties:
-
Potential as Drug Candidates:
-
The trione moiety suggests potential for enzyme inhibition or receptor binding.
-
Molecular docking studies could further elucidate its interaction with biological targets.
-
Pharmaceutical Applications
This compound may serve as a lead molecule for developing drugs targeting inflammation or microbial infections. Its structural diversity allows for modifications aimed at improving bioavailability and potency.
Research Directions
-
Structure-Activity Relationship (SAR) Studies:
-
Investigate how substituents on the benzothiazine core affect biological activity.
-
-
Synthetic Optimization:
-
Develop greener synthesis methods using less toxic reagents and solvents.
-
-
In Silico Studies:
-
Perform molecular docking to predict interactions with key enzymes like COX or lipoxygenase.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume